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Cat. No.: B3426958 Get Quote

Introduction
2-Amino-5-hydroxypyridine is a valuable heterocyclic building block in organic synthesis,

prized for its bifunctional nature with both a nucleophilic amino group and a reactive hydroxyl

group on a pyridine scaffold. This unique arrangement allows for a diverse range of chemical

transformations, making it a key intermediate in the synthesis of complex molecules with

applications in pharmaceuticals, agrochemicals, and functional materials. Its utility is

particularly prominent in the development of kinase inhibitors for cancer therapy, where the

pyridine core can act as a crucial hinge-binding motif. This document provides detailed

application notes and experimental protocols for the use of 2-amino-5-hydroxypyridine and

its derivatives in various synthetic endeavors.

Synthesis of 2-Amino-5-hydroxypyridine
Several synthetic routes to 2-amino-5-hydroxypyridine have been established, offering

flexibility based on the availability of starting materials and desired scale. Two common

methods are detailed below.

Method 1: Four-Step Synthesis from 2-Amino-5-
bromopyridine
A reliable four-step synthesis involves the protection of the amino group, followed by

methoxylation, deprotection, and finally demethylation to yield the target compound.[1][2]
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2-Amino-5-bromopyridine 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

 2,5-Hexanedione,
 p-TsOH, Toluene, Reflux 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

 NaOMe, MeOH,
 Reflux 2-Amino-5-methoxypyridine

 NH2OH·HCl, TEA,
 EtOH/H2O, Reflux 2-Amino-5-hydroxypyridine

 95% H2SO4,
 90-93°C

Click to download full resolution via product page

Four-step synthesis of 2-amino-5-hydroxypyridine.

Experimental Protocol:

Protection of the Amino Group: A mixture of 2-amino-5-bromopyridine, 2,5-hexanedione, and

a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap to

remove water. After completion, the reaction is worked up to yield 5-bromo-2-(2,5-dimethyl-

1H-pyrrol-1-yl)pyridine.

Methoxylation: The protected bromopyridine is treated with sodium methoxide in methanol

and refluxed to afford 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Deprotection of the Amino Group: The pyrrole protecting group is removed by reacting with

hydroxylamine hydrochloride and triethylamine in an ethanol/water mixture under reflux,

yielding 2-amino-5-methoxypyridine.

Demethylation: The final step involves the demethylation of the methoxy group using

concentrated sulfuric acid at elevated temperatures to give 2-amino-5-hydroxypyridine.[1]

Method 2: Debenzylation of 5-(Benzyloxy)pyridin-2-
amine
A high-yielding, one-step procedure involves the catalytic hydrogenation of 5-

(benzyloxy)pyridin-2-amine.[3]

Experimental Protocol:

A solution of 5-(benzyloxy)pyridin-2-amine in ethanol and toluene is subjected to hydrogenation

in an autoclave in the presence of 10% Palladium on carbon (Pd/C) catalyst. The reaction is

typically carried out at room temperature under a hydrogen atmosphere. Upon completion, the
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catalyst is filtered off, and the solvent is evaporated to afford 2-amino-5-hydroxypyridine in

high yield.[3]

Method
Starting
Material

Key Reagents Overall Yield Reference

1
2-Amino-5-

bromopyridine

2,5-

Hexanedione,

NaOMe,

NH2OH·HCl,

H2SO4

~45% [1]

2

5-

(Benzyloxy)pyridi

n-2-amine

H2, 10% Pd/C ~92% [3]

Applications in Drug Discovery: Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors,

capable of forming key hydrogen bonds with the kinase hinge region of the ATP-binding pocket.

2-Amino-5-hydroxypyridine serves as a versatile starting point for the synthesis of such

inhibitors, targeting various kinases implicated in cancer and other diseases.

PIM Kinase Inhibitors
PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers

and play a crucial role in cell survival and proliferation.[4] Small molecule inhibitors of PIM

kinases are therefore of significant interest as potential anti-cancer agents. The PIM signaling

pathway is a complex network that regulates cell cycle progression and apoptosis.
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Simplified PIM kinase signaling pathway and the action of inhibitors.

Derivatives of 2-amino-5-hydroxypyridine can be elaborated through cross-coupling reactions

to generate potent PIM kinase inhibitors.

Suzuki Cross-Coupling for C-C Bond Formation
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The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds between a

halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. This

reaction is widely used to couple aryl or heteroaryl groups to the pyridine core. For 2-amino-5-
hydroxypyridine, the hydroxyl group is often protected (e.g., as a methoxy or benzyloxy ether)

or the corresponding halo-precursor is used.

Start Reagents Setup

2-Bromo-5-methoxypyridine
 Arylboronic Acid

 Pd Catalyst & Ligand
 Base (e.g., K2CO3)

Reaction

Degassed Solvent (e.g., Dioxane/H2O)
 Heat (e.g., 80-100 °C)

 Inert Atmosphere

Workup

Quench
 Extraction

 Purification (Chromatography)

Product

2-Aryl-5-methoxypyridine
End

Click to download full resolution via product page

General workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Synthesis of a 2-Aryl-5-methoxypyridine Derivative

Reaction Setup: To a reaction vessel, add 2-bromo-5-methoxypyridine (1.0 eq.), the desired

arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like

potassium carbonate (2.0 eq.).

Solvent Addition and Degassing: Add a degassed solvent system, for example, a mixture of

1,4-dioxane and water (4:1). Purge the vessel with an inert gas (e.g., argon or nitrogen).

Reaction: Heat the mixture with stirring to 80-100 °C and monitor the reaction progress by

TLC or LC-MS.

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract

with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried,

and concentrated. The crude product is purified by column chromatography to yield the 2-

aryl-5-methoxypyridine.

Deprotection: The methoxy group can be cleaved using reagents like BBr₃ or HBr to afford

the final 2-aryl-5-hydroxypyridine derivative.
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Arylboronic Acid Product Yield Reference

Phenylboronic acid Good to Excellent [5]

4-Methoxyphenylboronic acid Good to Excellent [6]

3-Thienylboronic acid Good to Excellent [6]

Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, used

to form C-N bonds between an aryl halide and an amine.[7][8] This is particularly useful for

introducing substituted amino groups at the 2-position of the pyridine ring, a common feature in

many kinase inhibitors.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged

with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or

SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

Reagent Addition: The aryl halide (e.g., a derivative of 2-bromo-5-hydroxypyridine) and the

desired amine are added, followed by an anhydrous, degassed solvent (e.g., toluene or

dioxane).

Reaction: The mixture is heated with stirring until the starting material is consumed, as

monitored by TLC or GC-MS.

Workup and Purification: After cooling, the reaction is quenched, filtered, and the filtrate is

concentrated. The residue is then purified, typically by flash chromatography, to give the

desired N-aryl or N-heteroaryl product.

Amine Ligand Base Yield Reference

Morpholine dppp NaOt-Bu High [9]

Aniline XPhos NaOt-Bu High [9]

Benzylamine dppp NaOt-Bu Moderate to High [9]
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Applications in Functional Materials: Azo Dyes
The amino group of 2-amino-5-hydroxypyridine can be diazotized and coupled with various

aromatic compounds to form azo dyes.[10] These dyes are of interest due to their

chromophoric properties and potential applications in textiles, printing, and as analytical

reagents.

Experimental Protocol: Synthesis of an Azo Dye

Diazotization: 2-Amino-5-hydroxypyridine is dissolved in an acidic aqueous solution (e.g.,

HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while

maintaining the low temperature to form the diazonium salt.

Coupling: The cold diazonium salt solution is added slowly to a cooled alkaline solution of a

coupling agent (e.g., 2-naphthol or a substituted aniline).

Isolation: The resulting azo dye precipitates from the solution and is collected by filtration,

washed, and dried.

The color and properties of the resulting dye can be tuned by varying the coupling component.

Coupling Component Resulting Dye Color

2-Naphthol Red/Orange

N,N-Dimethylaniline Yellow/Orange

Phenol Yellow

Applications in Agrochemicals
Pyridine derivatives are widely used in the agrochemical industry as herbicides, fungicides, and

insecticides. While specific commercial products derived directly from 2-amino-5-
hydroxypyridine are not extensively documented in readily available literature, the

aminopyridine scaffold is a key component of many active ingredients. The functional groups of

2-amino-5-hydroxypyridine allow for its incorporation into more complex molecules with

potential herbicidal or fungicidal activity. For instance, derivatives of aminopyridines are used in
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the synthesis of compounds that inhibit acetolactate synthase (ALS), a key enzyme in plants

and fungi.[11]

Conclusion
2-Amino-5-hydroxypyridine is a highly versatile and valuable building block in organic

synthesis. Its utility spans from the synthesis of life-saving pharmaceuticals, such as kinase

inhibitors, to the creation of functional materials like azo dyes. The protocols and data

presented in this document highlight some of the key transformations and applications of this

important intermediate, providing a foundation for researchers and scientists in drug

development and materials science to explore its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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